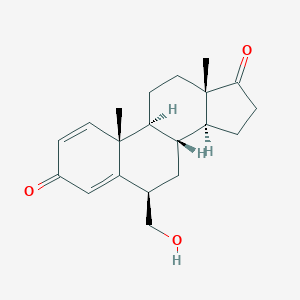

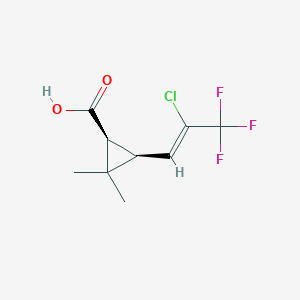

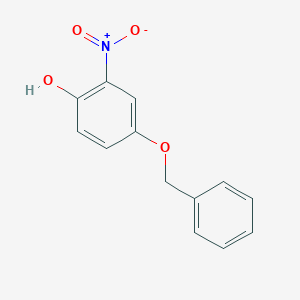

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the use of hyodeoxycholic acid. The crude mixture is chromatographed to yield the product .Molecular Structure Analysis

The molecular formula of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is C20H26O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione include a molecular formula of C20H26O3, an average mass of 314.419 Da, and a monoisotopic mass of 314.188202 Da .Scientific Research Applications

Microbial Transformation and Cytotoxicity

- A study on the structural transformation of the anticancer drug exemestane by various fungi yielded metabolites, including 6α-hydroxymethylandrosta-1,4-diene-3,17-dione. These transformed products were evaluated for their cytotoxicity against the breast cancer cell line MCF-7, highlighting the potential application in cancer research (Baydoun et al., 2016).

Steroid Metabolism

- The metabolism of androst-4-en-3,17-dione by the fungus Neurospora crassa resulted in several metabolites, including androsta-4,6-diene-3,17-dione, indicating microbial capabilities in steroid transformation and potential applications in steroid chemistry research (Faramarzi et al., 2008).

Enzymatic Inhibition and Metabolite Analysis

- Research on 4-hydroxyandrostenedione and 4-hydroxytestosterone metabolism revealed various metabolic products, including androsta-4,6-diene-3,17-dione, showcasing the detailed study of steroid metabolism and its implications for understanding enzyme inhibition mechanisms (Kohler et al., 2007).

Novel Chemical Transformations

- The conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into derivatives showcasing novel chemical reactions, such as C9-C10 cleavage, illustrates advanced research in organic chemistry and steroid modification (Bourke et al., 1998).

Aromatase Inhibition

- Studies on the time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones, exploring the effects of length and configuration of the 6-alkyl group, contribute to the understanding of enzyme inhibition and potential therapeutic applications (Numazawa et al., 1996).

properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNUBSBFUTRP-JKNDIDBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474290 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione | |

CAS RN |

121021-51-0 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)